1-(Pyridin-2-yl)piperazine, N-CBZ protected
Overview
Description
1-(Pyridin-2-yl)piperazine, N-CBZ protected is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a pyridine ring attached to a piperazine ring, with a carbobenzyloxy (CBZ) protecting group on the nitrogen atom. The CBZ group is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-yl)piperazine, N-CBZ protected can be synthesized through a multi-step process. One common method involves the reaction of pyridine-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 1-(pyridin-2-yl)piperazine. The resulting compound is then treated with benzyl chloroformate (CBZ-Cl) in the presence of a base such as triethylamine to introduce the CBZ protecting group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-yl)piperazine, N-CBZ protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the piperazine ring, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as alkyl halides, aryl halides, or amines.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce the corresponding amines .
Scientific Research Applications
1-(Pyridin-2-yl)piperazine, N-CBZ protected has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)piperazine, N-CBZ protected involves its interaction with specific molecular targets. The compound can act as an antagonist or inhibitor of certain enzymes or receptors, depending on its structure and functional groups. For example, derivatives of pyridinylpiperazine are known to act as selective α2-adrenergic receptor antagonists, which can modulate neurotransmitter release and affect various physiological processes .
Comparison with Similar Compounds
1-(Pyridin-2-yl)piperazine, N-CBZ protected can be compared with other similar compounds, such as:
1-(3-Fluoro-2-pyridinyl)piperazine: A potent and selective α2-adrenergic receptor antagonist.
Azaperone: An antipsychotic drug that contains a piperazine ring.
Atevirdine: An antiretroviral drug with a piperazine moiety.
Delavirdine: Another antiretroviral drug with a piperazine structure.
Mirtazapine: An antidepressant that includes a piperazine ring.
The uniqueness of this compound lies in its specific structure and the presence of the CBZ protecting group, which allows for selective reactions and modifications in synthetic chemistry .
Properties
IUPAC Name |
benzyl 4-pyridin-2-ylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(22-14-15-6-2-1-3-7-15)20-12-10-19(11-13-20)16-8-4-5-9-18-16/h1-9H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXAGTXVFDXLOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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